Bienvenue dans la boutique en ligne BenchChem!

Sumatriptan N-Oxide

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

Essential reference standard for regulatory-compliant ANDA/DMF submissions per ICH Q3A/B. This EP Impurity D is uniquely differentiated by its N-oxide functional group (LogP 2.8264, MP 190-193°C) ensuring method-specific selectivity. Procure the pure, characterized impurity, avoiding costly compliance failures from generic substitutions.

Molecular Formula C14H21N3O3S
Molecular Weight 311.4
CAS No. 212069-94-8
Cat. No. B585301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan N-Oxide
CAS212069-94-8
Synonyms3-[2-(Dimethyloxidoamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide;  GR 112504; 
Molecular FormulaC14H21N3O3S
Molecular Weight311.4
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]
InChIInChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3
InChIKeyGRHYJEBKFWDYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sumatriptan N-Oxide (CAS 212069-94-8) Defined: Chemical Class, Metabolite Origin, and Primary Role as EP Impurity D Reference Standard


Sumatriptan N-Oxide (CAS 212069-94-8) is a tertiary amine N-oxide derivative of the anti-migraine drug sumatriptan, with the molecular formula C₁₄H₂₁N₃O₃S and a molecular weight of 311.40 g/mol . It is designated as Sumatriptan EP Impurity D in the European Pharmacopoeia and is recognized as a degradation product of sumatriptan succinate . The compound is primarily utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis, formulation, and commercial production of sumatriptan active pharmaceutical ingredient (API) and finished dosage forms [1].

Why Sumatriptan N-Oxide Cannot Be Substituted with Other Sumatriptan Impurities or the Parent Drug in Analytical Workflows


Generic substitution among sumatriptan-related impurities is scientifically unsound due to their distinct physicochemical properties, chromatographic behaviors, and regulatory requirements. Sumatriptan N-Oxide (EP Impurity D) exhibits a specific molecular structure (introduction of an N-oxide functional group), a unique LogP of 2.8264, and a melting point range of 190-193 °C (from acetone), which fundamentally differentiate it from other EP impurities such as Impurity C (N-hydroxymethyl sumatriptan) or Impurity H (sumatriptan dimer) [1]. These differences mandate specific HPLC retention times and detector responses, precluding direct interchangeability in validated analytical methods. Furthermore, regulatory submissions (e.g., ANDA, DMF) require impurity profiling against the specific EP Impurity D reference standard to demonstrate process control and compliance with ICH Q3A/B guidelines, making substitution with non-identical compounds a critical compliance failure [2].

Quantitative Differentiation of Sumatriptan N-Oxide (EP Impurity D) Against Closest Comparators


Chromatographic Resolution: Sumatriptan N-Oxide's HPLC Retention Time Difference vs. USP Related Compound C and Unknown Impurities

Sumatriptan N-Oxide (EP Impurity D) exhibits a distinct chromatographic profile from other sumatriptan-related compounds. In a validated mixed-mode HPLC method for sumatriptan succinate, the retention time (RT) for Sumatriptan N-Oxide is documented as 17.61 minutes. This value represents a quantitative differentiation from USP Related Compound C (RT = 17.61 min) and an unknown impurity (RT = 2.90 min) [1].

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Development

Stability Profile Differentiation: Sumatriptan N-Oxide's Hygroscopic Nature and DMSO Instability

Sumatriptan N-Oxide demonstrates a unique stability profile characterized by hygroscopicity and instability in DMSO, contrasting with the parent drug sumatriptan and other related impurities. The compound is reported as hygroscopic, requiring storage at -20°C under an inert atmosphere, and is specifically noted as unstable in DMSO . This behavior is distinct from sumatriptan succinate, which has a defined stability profile in various solvent systems.

Stability Studies Degradation Products Reference Standard Handling

Metabolic Origin and Enzyme Specificity: CYP2D6/1A2-Mediated Formation of Sumatriptan N-Oxide vs. MAO-A Mediated Parent Drug Clearance

Sumatriptan N-Oxide is formed via a distinct metabolic pathway from the major clearance route of the parent drug. Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) via oxidative deamination [1]. In contrast, Sumatriptan N-Oxide is produced through N-oxidation catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2 [2]. This metabolic divergence establishes Sumatriptan N-Oxide as a minor but specific metabolite whose formation is not interchangeable with the primary MAO-A pathway products.

Drug Metabolism Pharmacokinetics Enzyme Kinetics

Regulatory Designation and Purity Specification: Sumatriptan N-Oxide as EP Impurity D with >90-95% Purity Requirement

Sumatriptan N-Oxide is formally recognized as EP Impurity D, and its procurement as a reference standard is tied to specific purity and characterization requirements not applicable to other sumatriptan impurities. Vendors supply the compound with a purity specification of not less than 90% by HPLC, and often >95%, accompanied by detailed characterization data (NMR, MS, FT-IR) compliant with regulatory guidelines . This level of characterization is a requirement for use in analytical method validation and quality control for ANDA submissions, distinguishing it from generic or non-certified impurity standards.

Pharmaceutical Regulation Reference Standards Quality Assurance

Sumatriptan N-Oxide (212069-94-8): Primary Research and Industrial Application Scenarios


Reference Standard for Impurity Profiling in ANDA and DMF Submissions

Sumatriptan N-Oxide (EP Impurity D) is a mandatory reference standard for the development and validation of stability-indicating HPLC methods used to quantify impurities in sumatriptan API and finished dosage forms. Its use is essential for demonstrating compliance with ICH Q3A/B guidelines in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The compound's well-characterized nature (NMR, MS, FT-IR) and defined purity (≥95%) provide the traceability and accuracy required for regulatory review [1].

Metabolic Pathway Elucidation and CYP2D6/1A2 Phenotyping Studies

Due to its specific formation via CYP2D6 and CYP1A2-mediated N-oxidation, Sumatriptan N-Oxide serves as a valuable probe for in vitro and in vivo studies investigating cytochrome P450 enzyme activity. Researchers can use the compound as a metabolite standard to quantify CYP-mediated metabolism of sumatriptan, assess the impact of genetic polymorphisms (e.g., CYP2D6 poor metabolizers), or evaluate potential drug-drug interactions involving CYP inhibitors or inducers [2].

Stability and Forced Degradation Studies for Sumatriptan Formulations

Sumatriptan N-Oxide is a known oxidative degradation product of sumatriptan. Its procurement as a pure reference standard is critical for identifying and quantifying this specific degradation pathway in forced degradation (stress testing) and long-term stability studies. The compound's unique stability profile (hygroscopic, unstable in DMSO) also informs the development of appropriate sample preparation and storage protocols for stability-indicating assays .

Quality Control (QC) Release Testing for Sumatriptan API and Drug Products

In commercial manufacturing environments, Sumatriptan N-Oxide reference standard is used in routine QC release testing to ensure that levels of EP Impurity D remain below the limits specified in pharmacopeial monographs (e.g., USP, EP). Its use ensures batch-to-batch consistency and patient safety by confirming the absence of unacceptable levels of this specific degradation impurity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sumatriptan N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.